

# Elenestinib Phosphate: A Technical Overview of a Next-Generation KIT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Elenestinib phosphate (BLU-263 phosphate) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed to have limited penetration of the blood-brain barrier, elenestinib aims to offer a favorable safety profile compared to earlier-generation KIT inhibitors.[2][3] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for elenestinib phosphate.

## **Chemical Structure and Properties**

Elenestinib is chemically designated as 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1- yl)pyrrolo[2,1-f][4][5][6]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol.[7] It is administered as a phosphate salt.

Table 1: Chemical and Physical Properties of Elenestinib and Elenestinib Phosphate



| Property         | Elenestinib (Free Base)                                                                                                                         | Elenestinib Phosphate                                                                                                                                                         |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Synonyms         | BLU-263, BLU263[7]                                                                                                                              | BLU-263 phosphate[8]                                                                                                                                                          |
| Chemical Formula | C27H29FN10O[7]                                                                                                                                  | C27H32FN10O5P[8]                                                                                                                                                              |
| Molecular Weight | 528.60 g/mol [7]                                                                                                                                | 626.58 g/mol , 626.6 g/mol [8]<br>[9]                                                                                                                                         |
| CAS Number       | 2505078-08-8[7]                                                                                                                                 | 2832013-93-9[8]                                                                                                                                                               |
| IUPAC Name       | 2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f] [4][5][6]triazin-6-yl]pyrazol-1-yl]ethanol[10] | 2-[4-[4-[4-[5-[(1S)-1-amino-1-<br>(4-fluorophenyl)ethyl]pyrimidin-<br>2-yl]piperazin-1-yl]pyrrolo[2,1-f]<br>[4][5][6]triazin-6-yl]pyrazol-1-<br>yl]ethanol;phosphoric acid[8] |
| Solubility       | Soluble in DMSO (100 mg/mL) [9]                                                                                                                 | Soluble in DMSO (100 mg/mL) [9]                                                                                                                                               |
| Appearance       | Solid[7]                                                                                                                                        | Powder[9]                                                                                                                                                                     |
| Storage          | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C[7]                                                                  | 3 years at -20°C as a<br>powder[9]                                                                                                                                            |

## **Mechanism of Action and Signaling Pathway**

Elenestinib is a highly potent and selective inhibitor of the receptor tyrosine kinase KIT, specifically targeting the D816V mutation in exon 17.[9][11] This mutation results in a conformational change that leads to ligand-independent, constitutive activation of the KIT receptor.[12] The subsequent autophosphorylation of the receptor triggers multiple downstream signaling pathways, including the Ras/Erk and PI3-kinase pathways, which are crucial for cell proliferation and survival.[5][6] In mast cells, this aberrant signaling leads to their uncontrolled growth and accumulation in various organs, characteristic of systemic mastocytosis.[1][12] Elenestinib binds to and inhibits the KIT D816V mutant, thereby blocking downstream signaling and inducing apoptosis in the neoplastic mast cells.[10]

**Caption:** c-KIT Signaling Pathway Inhibition by Elenestinib.



# Preclinical and Clinical Data In Vitro Potency

Elenestinib has demonstrated high potency against the KIT D816V mutation in both biochemical and cellular assays.

Table 2: In Vitro Activity of Elenestinib

| Assay Type         | Value   | Target    | Source(s)   |
|--------------------|---------|-----------|-------------|
| IC50 (cellular)    | 4.3 nM  | KIT D816V | [13][14]    |
| IC50 (cellular)    | 6 nM    | KIT D816V | [15]        |
| IC₅₀ (biochemical) | 0.2 nM  | KIT D816V | [16]        |
| Kd (biochemical)   | 0.24 nM | KIT D816V | [1][13][14] |

#### **Clinical Trials: The HARBOR Study**

The primary clinical evidence for elenestinib comes from the ongoing Phase 2/3 HARBOR study (NCT04910685).[17]

Experimental Protocol: HARBOR Study (Part 1)

- Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study.[18] Part 1 focused on dose-finding.[17]
- Patient Population: Patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled by standard therapies.[17]
- Intervention: Patients were randomized to receive elenestinib at doses of 25 mg, 50 mg, or 100 mg, or a matching placebo, administered orally once daily, in combination with best supportive care.[17]
- Primary Endpoints: The primary endpoints for Part 1 were the rate of treatment-emergent adverse events and the change from baseline in the mean Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) Total Symptom Score (TSS).[2]



 Secondary Endpoints: Other endpoints included changes in Mastocytosis Quality of Life scores, KIT D816V allele burden, and bone marrow mast cell involvement.[17]



Click to download full resolution via product page

Caption: Workflow of the HARBOR Clinical Trial (Part 1).

Clinical Efficacy Data (HARBOR Part 1)

Preliminary results from the HARBOR study have shown dose-dependent reductions in key biomarkers of mast cell burden.

Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Study



| Dose Group        | Mean % Reduction from Baseline (Tryptase) | Mean % Reduction from<br>Baseline (KIT D816V VAF) |
|-------------------|-------------------------------------------|---------------------------------------------------|
| Elenestinib 25mg  | -15.4%                                    | -37.5%                                            |
| Elenestinib 50mg  | -50.9%                                    | -70.3%                                            |
| Elenestinib 100mg | -68.4%                                    | -77.0%                                            |
| Placebo           | +3.3%                                     | -2.5%                                             |

Data from a December 2023 presentation on the HARBOR trial.

### Safety and Tolerability

Elenestinib has been generally well-tolerated in clinical trials to date. In Part 1 of the HARBOR study, after a median treatment duration of over 35 weeks, there were no treatment-related serious adverse events or discontinuations due to treatment-related adverse events. One of the key differentiating factors of elenestinib is its limited ability to cross the blood-brain barrier, which is expected to reduce the risk of central nervous system toxicities observed with other KIT inhibitors.[2]

### **Summary**

**Elenestinib phosphate** is a promising, next-generation, selective KIT D816V inhibitor with a mechanism of action directly targeting the primary driver of systemic mastocytosis. Preclinical data highlight its high potency, and initial clinical results from the HARBOR study demonstrate its ability to reduce mast cell burden with a favorable safety profile. Ongoing clinical development will further elucidate its efficacy and role in the management of indolent systemic mastocytosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. onclive.com [onclive.com]
- 3. elenestinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The c-Kit/D816V mutation eliminates the differences in signal transduction and biological responses between two isoforms of c-Kit PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D816V Mutation of c-Kit Circumvents a Requirement for Src Family Kinases in c-Kit Signal Transduction PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medkoo.com [medkoo.com]
- 8. Elenestinib phosphate | C27H32FN10O5P | CID 166177195 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Elenestinib | C27H29FN10O | CID 155190269 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. c-KIT D816V mutation for systemic mastocytosis Genelabs [genelabsmedical.com]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/53678 [onderzoekmetmensen.nl]
- 14. AZURE: A Phase 1/2 Study of BLU-263 as Monotherapy and in Combination With Azacitidine in Patients With Advanced Systemic Mastocytosis - SURE [sure.sunderland.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME
   PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Elenestinib Phosphate: A Technical Overview of a Next-Generation KIT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390645#elenestinib-phosphate-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com